
Methyl 2-ethylthiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-ethylthiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products. The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with a methyl ester group attached to the fourth carbon and an ethyl group attached to the second carbon.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-ethylthiazole-4-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. One common method involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild reaction conditions. This method avoids the traditional two-step reaction and provides good yields .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as crystallization or distillation to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Methyl 2-ethylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学的研究の応用
Methyl 2-ethylthiazole-4-carboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of methyl 2-ethylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Ethyl 2-methylthiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Methylthiazole-4-carboxylic acid: Lacks the ester group, making it more acidic.
2-Amino-4-methylthiazole-5-carboxylate: Contains an amino group, which can alter its biological activity.
Uniqueness
Methyl 2-ethylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and methyl ester groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C7H9NO2S |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
methyl 2-ethyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-3-6-8-5(4-11-6)7(9)10-2/h4H,3H2,1-2H3 |
InChIキー |
VURKEGFBLDJVTR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CS1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)
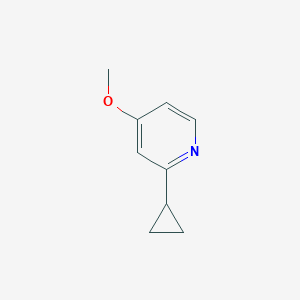
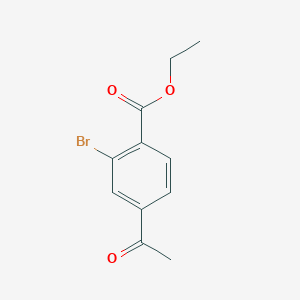
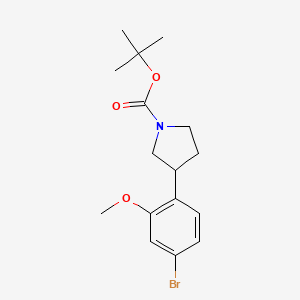
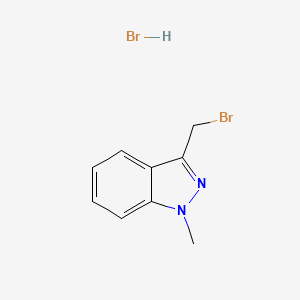
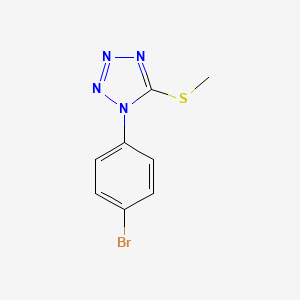
![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)


![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)

